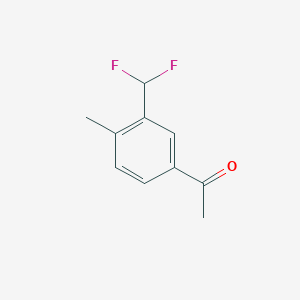

3'-Difluoromethyl-4'-methylacetophenone

Description

3'-Difluoromethyl-4'-methylacetophenone is a fluorinated acetophenone derivative featuring a difluoromethyl (-CF$2$H) group at the 3' position and a methyl (-CH$3$) group at the 4' position of the aromatic ring. The difluoromethyl group is known to enhance lipophilicity, metabolic stability, and electronic effects, which may influence its biological activity and physicochemical behavior .

Properties

Molecular Formula |

C10H10F2O |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

1-[3-(difluoromethyl)-4-methylphenyl]ethanone |

InChI |

InChI=1S/C10H10F2O/c1-6-3-4-8(7(2)13)5-9(6)10(11)12/h3-5,10H,1-2H3 |

InChI Key |

HWONNOPYCSUFIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 4’-methylacetophenone using difluoromethylating agents such as ClCF2H (chlorodifluoromethane) under specific reaction conditions . The reaction can be catalyzed by metal-based catalysts to enhance the efficiency and selectivity of the difluoromethylation process.

Industrial Production Methods: Industrial production of 3’-Difluoromethyl-4’-methylacetophenone may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3’-Difluoromethyl-4’-methylacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoromethyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Halogenating agents like or can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3’-Difluoromethyl-4’-methylacetophenone has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3’-Difluoromethyl-4’-methylacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy and bioavailability.

Comparison with Similar Compounds

Structural and Electronic Effects

- 4'-Methylacetophenone (CAS 122-00-9): Lacks the difluoromethyl group, with only a methyl substituent at the 4' position. Exhibits moderate phytotoxicity, inhibiting lettuce (Lactuca sativa) germination by ~10% at 1 mM in soil . The absence of electron-withdrawing groups reduces its reactivity compared to fluorinated analogs.

- 3'-Methylacetophenone (CAS 585-74-0): Methyl group at the 3' position instead of difluoromethyl. Demonstrated superior acaricidal activity against Dermatophagoides farinae compared to 2'- and 4'-methyl isomers, highlighting the importance of substitution position .

- 3',4'-Difluoroacetophenone (CAS 369-33-5): Features fluorine atoms at both 3' and 4' positions. Molecular weight: 156.13 g/mol; higher lipophilicity (logP ~1.8) compared to non-fluorinated analogs .

- 3'-Bromo-4'-methylacetophenone (CAS 37074-40-1): Bromine at 3' and methyl at 4'. Used as a synthetic intermediate for pharmaceuticals. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the difluoromethyl group in the target compound may offer distinct metabolic stability .

Phytotoxicity (Germination and Growth Inhibition):

Acaricidal and Pharmacological Activity:

- 3'-Methylacetophenone: 50% lethal concentration (LC$_{50}$) of 0.8 µg/cm$^2$ against D. farinae, outperforming 2'- and 4'-methyl isomers .

- Difluoromethyl analogs : Expected to exhibit enhanced bioactivity due to fluorine's resistance to enzymatic degradation, though specific data is lacking.

Physicochemical Properties

| Property | 4'-Methylacetophenone | 3'-Methylacetophenone | 3',4'-Difluoroacetophenone | 3'-Difluoromethyl-4'-methylacetophenone* |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 134.18 | 134.18 | 156.13 | ~182.18 |

| Melting Point (°C) | 22–24 | 71 | 119–120 | Estimated 80–90 (based on fluorinated analogs) |

| LogP (Lipophilicity) | 1.5 | 1.6 | 1.8 | ~2.3 (predicted) |

| Solubility | Low in water | Low in water | Low in water | Moderate in organic solvents |

*Predicted values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.